

# Spectroscopic analysis to confirm the structure of 2-(3-Methyl-2-nitrophenyl)acetonitrile

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## Compound of Interest

Compound Name: 2-(3-Methyl-2-nitrophenyl)acetonitrile

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## Spectroscopic Analysis of 2-(3-Methyl-2-nitrophenyl)acetonitrile: A Comparative Guide

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This guide provides a detailed spectroscopic analysis for the confirmation of the structure of **2-(3-Methyl-2-nitrophenyl)acetonitrile**. Due to the absence of published experimental spectra for this specific compound, this report furnishes a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For comparative purposes, this guide includes experimentally determined data for two isomers: 2-(2-nitrophenyl)acetonitrile and 2-(4-nitrophenyl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the identification and characterization of this and related molecules.

## Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(3-Methyl-2-nitrophenyl)acetonitrile** and the experimentally determined data for the two comparative isomers.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	Chemical Shift ( $\delta$ ) and Multiplicity
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	$\sim$ 7.6-7.8 ppm (m, 3H, Ar-H), $\sim$ 4.1 ppm (s, 2H, CH <sub>2</sub> CN), $\sim$ 2.4 ppm (s, 3H, Ar-CH <sub>3</sub> )
2-(2-nitrophenyl)acetonitrile (Experimental)	7.5-8.2 ppm (m, 4H, Ar-H), 4.18 ppm (s, 2H, CH <sub>2</sub> CN)[1][2][3]
2-(4-nitrophenyl)acetonitrile (Experimental)	8.25 ppm (d, 2H, Ar-H), 7.56 ppm (d, 2H, Ar-H), 3.92 ppm (s, 2H, CH <sub>2</sub> CN)[2][4][5]

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	Predicted/Experimental Chemical Shifts ( $\delta$ )
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	$\sim$ 149 (C-NO <sub>2</sub> ), $\sim$ 138 (C-CH <sub>3</sub> ), $\sim$ 134, $\sim$ 132, $\sim$ 128 (Ar C-H), $\sim$ 125 (Ar C-CH <sub>2</sub> CN), $\sim$ 116 (CN), $\sim$ 23 (CH <sub>2</sub> CN), $\sim$ 20 (Ar-CH <sub>3</sub> )
2-(2-nitrophenyl)acetonitrile (Experimental)	148.1, 133.8, 133.4, 129.5, 125.6, 125.3, 116.4 (CN), 21.9 (CH <sub>2</sub> CN)[6]
2-(4-nitrophenyl)acetonitrile (Experimental)	147.8, 137.9, 129.3, 124.3, 117.1 (CN), 24.1 (CH <sub>2</sub> CN)[7][8]

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

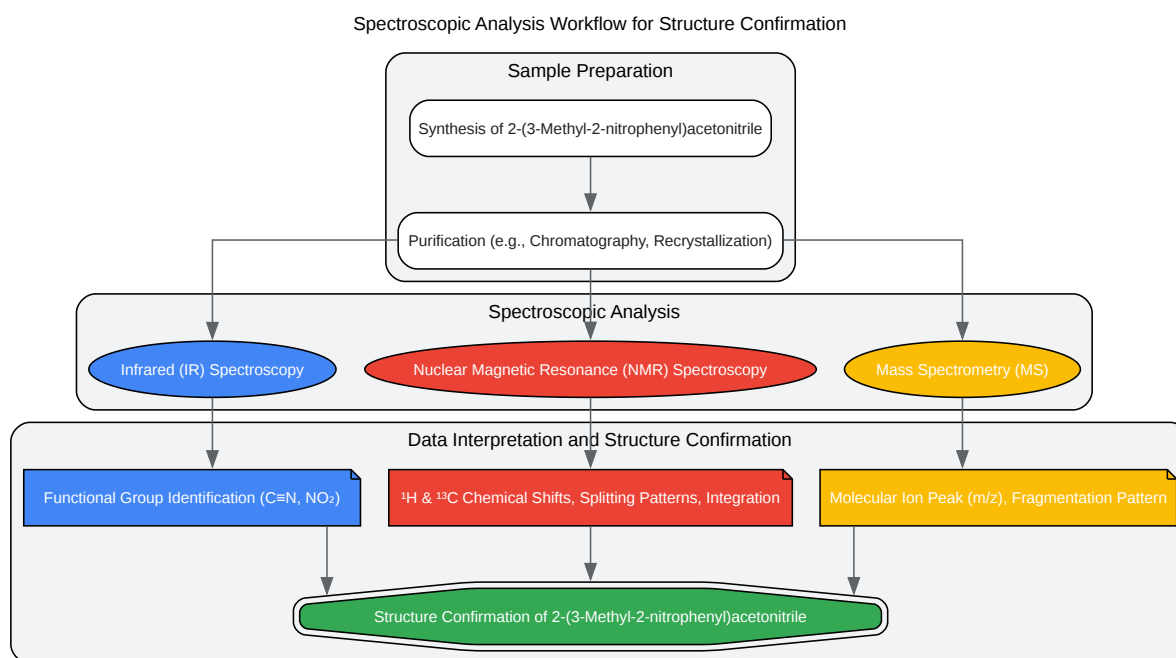
Compound	Key IR Absorptions (cm <sup>-1</sup> )
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	$\sim$ 2250 (C $\equiv$ N stretch), $\sim$ 1530 & 1350 (NO <sub>2</sub> asymmetric and symmetric stretch), $\sim$ 2950 (C-H stretch)
2-(2-nitrophenyl)acetonitrile (Experimental)	2255 (C $\equiv$ N), 1528 (NO <sub>2</sub> ), 1352 (NO <sub>2</sub> )[6][9][10]
2-(4-nitrophenyl)acetonitrile (Experimental)	2250 (C $\equiv$ N), 1520 (NO <sub>2</sub> ), 1345 (NO <sub>2</sub> )[8][11]

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Predicted/Experimental m/z of Molecular Ion [M] <sup>+</sup>
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	176.06
2-(2-nitrophenyl)acetonitrile (Experimental)	162.04[6]
2-(4-nitrophenyl)acetonitrile (Experimental)	162.04[8]

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of **2-(3-Methyl-2-nitrophenyl)acetonitrile**.



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Caption: Workflow for the spectroscopic analysis and structure confirmation.

## Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

## 2. Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:**
  - **KBr Pellet:** A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
  - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

## 3. Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
- **Ionization Method:** Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

- **Sample Introduction:** For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.
- **Data Acquisition:** The mass spectrum is recorded over a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight (e.g.,  $m/z$  50-300). The molecular ion peak and the fragmentation pattern are analyzed.

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